molecular formula C23H34N2O4 B2850083 Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 488090-08-0

Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2850083
CAS No.: 488090-08-0
M. Wt: 402.535
InChI Key: XWTAUOXOAFJUJJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H34N2O4 and its molecular weight is 402.535. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the ATP-binding cassette sub-family A member 1 (ABCA1) . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins .

Mode of Action

The compound acts as an inhibitor of ABCA1 . By inhibiting ABCA1, it reduces the efflux of cellular lipids, thereby affecting the formation of high-density lipoprotein (HDL) particles . This action can lead to a decrease in serum HDL cholesterol levels .

Biochemical Pathways

The inhibition of ABCA1 affects the Reverse Cholesterol Transport (RCT) pathway . RCT is a critical process for the transport of cholesterol from peripheral tissues back to the liver for excretion . By inhibiting ABCA1, the compound disrupts this pathway, potentially leading to an accumulation of cholesterol in peripheral tissues .

Pharmacokinetics

The half-life of the compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue .

Result of Action

The inhibition of ABCA1 and disruption of the RCT pathway can lead to a decrease in serum HDL cholesterol levels . This could potentially increase the risk of atherosclerosis and cardiovascular disease, given the role of HDL in removing cholesterol from peripheral tissues .

Action Environment

Environmental factors such as diet, lifestyle, and the presence of other medications can influence the action, efficacy, and stability of the compound. For instance, a diet high in cholesterol could potentially exacerbate the compound’s effects on lipid metabolism

Biological Activity

Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core substituted with a propan-2-yl group and a 3,5-di-tert-butyl-4-hydroxyphenyl moiety. The presence of these substituents is crucial for its biological activity.

Antioxidant Activity

The compound exhibits significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The 3,5-di-tert-butyl-4-hydroxyphenyl group is known for its antioxidant capabilities, enhancing the overall efficacy of the compound in scavenging free radicals.

Antimicrobial Activity

Research indicates that related compounds within the tetrahydropyrimidine class possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Tetrahydropyrimidines have been studied for their anticancer potential. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar to other tetrahydropyrimidines, this compound may modulate calcium channels, impacting cellular signaling pathways crucial for muscle contraction and neurotransmitter release .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .
  • DNA Interaction : Some studies suggest that tetrahydropyrimidines can interact with DNA topoisomerases, leading to disruptions in DNA replication and transcription .

Study on Antioxidant Activity

A study evaluating the antioxidant potential of tetrahydropyrimidine derivatives demonstrated that compounds with hydroxyl groups exhibited enhanced radical scavenging activity. The presence of the 3,5-di-tert-butyl group significantly contributed to this effect due to its electron-donating properties.

Antimicrobial Efficacy

In a comparative study on antimicrobial activities of various tetrahydropyrimidines, the compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anticancer Studies

In vitro assays conducted on human cancer cell lines (e.g., HeLa and A549) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction .

Properties

IUPAC Name

propan-2-yl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-12(2)29-20(27)17-13(3)24-21(28)25-18(17)14-10-15(22(4,5)6)19(26)16(11-14)23(7,8)9/h10-12,18,26H,1-9H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTAUOXOAFJUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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